molecular formula C8H8O3 B119166 (S)-Mandelic acid CAS No. 17199-29-0

(S)-Mandelic acid

Cat. No. B119166
CAS RN: 17199-29-0
M. Wt: 152.15 g/mol
InChI Key: IWYDHOAUDWTVEP-ZETCQYMHSA-N
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Description

Mandelic acid is an aromatic alpha hydroxy acid (AHA) with a unique chemical structure. It is composed of a benzene ring with an additional carboxylic acid group, and is found naturally in some fruits and vegetables. Mandelic acid is a key ingredient in many skincare products, and is known for its anti-inflammatory and antioxidant properties. In recent years, it has been studied for its potential use in a variety of medical conditions, from acne and rosacea to skin cancer and wrinkles.

Scientific Research Applications

Bacterial Degradation Pathways

(S)-Mandelic acid and its derivatives are important in drug synthesis and stereochemistry research. A key degradation pathway, identified in Pseudomonas putida, involves enzymes like mandelate racemase and S‐mandelate dehydrogenase. These enzymes are utilized in biocatalysis, kinetic resolution, and chiral compound synthesis. Research on these enzymes' properties and applications in biotechnology, such as modifying substrate specificity or enhancing catalytic activity, is significant (Wang et al., 2022).

Phytochemical Analysis

(S)-Mandelic acid is detected using Gas Chromatography-Mass Spectroscopy (GC-MS) in the phytochemical analysis of plant parts. This analysis identifies various bioactive constituents, including (S)-Mandelic acid, with potential applications in medicinal properties and pharmaceutical industries (Joshi, Meena, & Patni, 2018).

Biocatalytic Production

Optically pure mandelic acids and analogues, including (S)-Mandelic acid, are synthesized biocatalytically for pharmaceutical chemistry and as chiral resolving agents. Techniques like nitrile hydrolysis, ester hydrolysis, and ketone reduction are employed. Innovative strategies like the dynamic kinetic resolution of mandelonitrile and nitrilase mutants have been explored for efficient production (Martínková & Křen, 2018).

Chiral Gel Formation

(S)-Mandelic acid derivatives have been used to form chiral gels, which are crucial for applications as cosmetics and ointments. The gels exhibit properties like strong birefringence and are used as templates for assembling luminescent achiral carbon nanodots, leading to the development of chiral light-emitting materials (Reddy et al., 2022).

Microbial Fermentation for Production

Microbial fermentations using engineered bacteria, such as Escherichia coli and Saccharomyces cerevisiae, have been developed for mandelic acid production. Enzyme engineering and the use of bifunctional enzymes like PheA have been explored to increase production efficiency and yield (Reifenrath, Bauer, Oreb, & Boles, 2018).

Biotechnological Synthesis

Biotechnological strategies for (R)-(-)-mandelic acid production via microbial biotransformation and enzymatic catalysis have gained attention. This approach offers advantages over chemical synthesis, such as producing optically pure (R)-(-)-mandelic acid with high yield and efficiency (Singh & Sambyal, 2022).

Chiral Inversion in Humans

The chiral inversion of (S)-mandelic acid to (R)-mandelic acid in humans is an area of study. Investigating this metabolic pathway, which involves enzymes like ACOT1 and ACOT2, provides insights into the biological processing of mandelic acid and its impact on medicinal applications (Yevglevskis et al., 2014).

Metabolism and Enzymatic Study

Studies on (S)-mandelic acid metabolism through enzymes like HAO2 in humans and rats reveal insights into its stereoselective metabolism, which is important for understanding its biological effects and potential pharmaceutical applications (Zhang et al., 2019).

Crystal Growth and Simulation

Numerical simulations and experiments on (S)-mandelic acid crystal growth provide valuable information for pharmaceutical industries. This research aids in understanding how parameters like supersaturation and seed size affect the growth rate and crystal habits, crucial for manufacturing processes (Tan et al., 2022).

In Vitro Metabolic Mechanism

Exploring the metabolic mechanism of chiral inversion of (S)-mandelic acid in vitro offers insights into its biotransformation. This research contributes to understanding occupational exposure to styrene and its metabolic processing in the body (Gao, Wang, Yao, & Zeng, 2012).

properties

IUPAC Name

(2S)-2-hydroxy-2-phenylacetic acid
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InChI

InChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYDHOAUDWTVEP-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
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DSSTOX Substance ID

DTXSID301014792
Record name D-2-Hydroxy-2-phenylacetic acid
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Molecular Weight

152.15 g/mol
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Physical Description

Off-white or white powder; [Alfa Aesar MSDS], Solid
Record name L-Mandelic acid
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Solubility

181.0 mg/mL
Record name (S)-Mandelic acid
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Product Name

(S)-Mandelic acid

CAS RN

17199-29-0, 90-64-2
Record name (S)-Mandelic acid
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Record name Mandelic acid, (S)-
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Record name (S)-Mandelic acid
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Record name D-2-Hydroxy-2-phenylacetic acid
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Record name MANDELIC ACID, (S)-
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Record name Mandelic acid
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Melting Point

120 - 122 °C
Record name (S)-Mandelic acid
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Record name Mandelic acid
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Synthesis routes and methods I

Procedure details

To a portion (1100 mls out of a total of 4800 mls) of the mother liquor plus methanol wash liquor obtained from resolution B, containing about 2.4 moles of a mixture of diastereomers, consisting of about 2.25 moles of (-)-2-amino-1-butanol L-(+)-mandelate and about 0.15 mole of (-)-2-amino-1-butanol D-(-)-mandelate, is added 180 grams of potassium hydroxide (88.8% real; 2.85 moles) to obtain a solution having an initial αD25°C. of +24.7° ("as is", 10 cm cell). The solution is then heated at 115°-116° C. under pressure (40 psi) for 4 hours to obtain a mandelic acid solution having an αD25°C. of -3.0° ("as is", 10 cm cell). The resulting solution is essentially racemized, the negative rotation being due to the presence of the (-)-2-amino-1-butanol.
[Compound]
Name
mixture
Quantity
2.4 mol
Type
reactant
Reaction Step One
Name
(-)-2-amino-1-butanol L-(+)-mandelate
Quantity
2.25 mol
Type
reactant
Reaction Step Two
Name
(-)-2-amino-1-butanol D-(-)-mandelate
Quantity
0.15 mol
Type
reactant
Reaction Step Three
Quantity
180 g
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To the filtrate remaining after process A above was added 201 grams of 50% sodium hydroxide solution, for a pH of 12.9. The basic solution was extracted 3 times with toluene, for a total toluene addition of 325 grams. The toluene and (-)PEA were distilled off under vacuum, resulting in a recovery of 303.6 grams (93.4%) of toluene, and L(-)PEA in about 260.2 grams. The sodium mandelate/sodium acetate phase was neutralized with 305.4 grams HCl, giving a pH of about 0.8. This was extracted 4 times with MIBK, in a fashion similar to that above, for a total addition of 295.3 grams MIBK. 185 grams H2O was added to the MIBK, and the MIBK was distilled off with azeotropic distillation, returning 274.4 grams or 92.9% MIBK recovery. The mandelic acid recovered from this process, together with that recovered above, gave a total recovery of 299.44 grams mandelic acid, or an 89.5% return.
Quantity
201 g
Type
reactant
Reaction Step One
Name
sodium mandelate sodium acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
305.4 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 3
(S)-Mandelic acid
Reactant of Route 4
(S)-Mandelic acid
Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
3,000
Citations
L Codan, CF Eckstein, M Mazzotti - Crystal growth & design, 2013 - ACS Publications
… Racemic mandelic acid and S-mandelic acid, both with a chemical purity of >99%, were purchased from TCI Europe (Eschborn, Germany) and used as delivered. S-Mandelic acid, the …
Number of citations: 14 pubs.acs.org
LB Gao, JZ Wang, TW Yao, S Zeng - Chirality, 2012 - Wiley Online Library
… Later, it was found in some types of pseudomonas bacteria, a stereospecific particulate S-Mandelic acid dehydrogenase is responsible for the S-MA metabolism, whereas R-MA is …
Number of citations: 21 onlinelibrary.wiley.com
C Mateo, A Chmura, S Rustler, F van Rantwijk… - Tetrahedron …, 2006 - Elsevier
Benzaldehyde was converted into enantiomerically pure (S)-mandelic acid by sequential HCN addition and hydrolysis in the presence of a cross-linked enzyme aggregate composed of …
Number of citations: 178 www.sciencedirect.com
L Martínková, V Křen - Applied microbiology and biotechnology, 2018 - Springer
The aim of this study is to summarize the current progress in the design of biocatalytic processes applicable for the production of optically pure mandelic acids and their analogues. …
Number of citations: 36 link.springer.com
A Chmura, S Rustler, M Paravidino, F van Rantwijk… - Tetrahedron …, 2013 - Elsevier
Enantiomerically pure (S)-mandelic acid was synthesised from benzaldehyde by sequential hydrocyanation and hydrolysis in a bienzymatic cascade at starting concentrations up to …
Number of citations: 69 www.sciencedirect.com
ZQ Hu, DJ Xu, YZ Xu - Acta Crystallographica Section E: Structure …, 2004 - scripts.iucr.org
Crystals of the title molecular complex, C8H8O3·C3H7NO2, were obtained from the remaining filtrate after separating the crystals of a molecular complex of (S)-alanine–(R)-mandelic …
Number of citations: 15 scripts.iucr.org
BR Lukito, BS Sekar, S Wu, Z Li - Advanced Synthesis & …, 2019 - Wiley Online Library
(S)‐Mandelic acid is a useful and high value chemical with many synthetic applications, but its synthesis often requires the use of toxic cyanide. Here, we report the development of …
Number of citations: 26 onlinelibrary.wiley.com
HR Huang, JH Xu - Biochemical engineering journal, 2006 - Elsevier
(S)-Mandelic acid [(S)-MA] was prepared in a one-pot fermentation-transformation process by a (R)-MA-degrading bacterium, Pseudomonas putida ECU1009. Using a sequential …
Number of citations: 34 www.sciencedirect.com
X Ma, Y Du, X Zhu, J Yang - Talanta, 2020 - Elsevier
Recently, chiral ionic liquids have attracted increasing attention in analytical chemistry. However, only a few papers focus on the application of them in visual chiral recognition. Herein, …
Number of citations: 13 www.sciencedirect.com
O Sosedov, K Matzer, S Bürger, C Kiziak… - Advanced Synthesis …, 2009 - Wiley Online Library
Recombinant Escherichia coli strains were constructed which simultaneously expressed the genes encoding the (S)‐oxynitrilase from cassava (Manihot esculenta) together with the wild…
Number of citations: 46 onlinelibrary.wiley.com

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